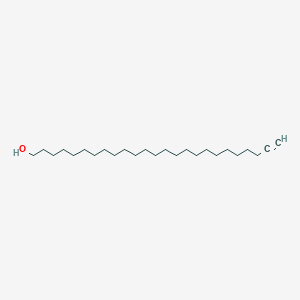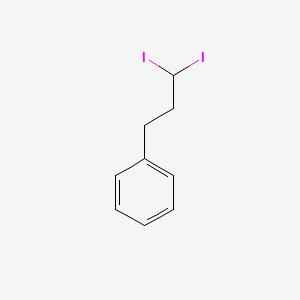
Peroxide, nitro 1-oxo-2-propenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, nitro 1-oxo-2-propenyl is a compound that contains both peroxide and nitro functional groups. It is known for its reactivity and potential applications in various fields, including chemistry, biology, and industry. The presence of both peroxide and nitro groups makes it a unique compound with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, nitro 1-oxo-2-propenyl can be achieved through several methods. One common approach involves the reaction of allyl alcohol with n-butyllithium in the presence of chlorotrimethylsilane, followed by oxidation with oxalyl chloride and dimethyl sulfoxide . This method requires careful control of temperature and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Peroxide, nitro 1-oxo-2-propenyl undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to amines under appropriate conditions.
Substitution: Both the peroxide and nitro groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce amines.
Applications De Recherche Scientifique
Peroxide, nitro 1-oxo-2-propenyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving oxidation and reduction.
Biology: The compound’s reactivity makes it useful in studying biological oxidation processes and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of peroxide, nitro 1-oxo-2-propenyl involves the chemical oxidation of cellular components. The peroxide group can generate reactive oxygen species, which can oxidize proteins, lipids, and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitromethane: A simple nitro compound with similar reactivity but lacks the peroxide group.
Hydrogen Peroxide: A common peroxide compound used for oxidation but lacks the nitro group.
Nitrobenzene: An aromatic nitro compound with different chemical properties due to the presence of the benzene ring.
Uniqueness
Peroxide, nitro 1-oxo-2-propenyl is unique due to the presence of both peroxide and nitro groups, which confer distinct reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
157258-66-7 |
|---|---|
Formule moléculaire |
C3H3NO5 |
Poids moléculaire |
133.06 g/mol |
Nom IUPAC |
nitro prop-2-eneperoxoate |
InChI |
InChI=1S/C3H3NO5/c1-2-3(5)8-9-4(6)7/h2H,1H2 |
Clé InChI |
SFKRQQJZRXQGLC-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)








![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)


![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
